3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol
Description
Systematic Nomenclature and IUPAC Conventions
The compound 3-Mercapto-6-methyl-triazolo[4,3-b]triazin-7-ol adheres to IUPAC naming conventions for bicyclic heterocyclic systems. Its IUPAC name reflects the fusion pattern of the triazole and triazine rings, the positions of substituents, and the functional groups present. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₅N₅OS |
| CAS Number | 877-28-1 |
| SMILES Notation | CC1=NN2C(=NNC2=S)NC1=O |
| InChI Key | LVHGDSJZQCLVQX-UHFFFAOYSA-N |
The systematic name 6-methyl-3-sulfanylidene-1,2-dihydro-triazolo[4,3-b]triazin-7-one is often used in chemical databases, though the term "mercapto" (denoting the -SH group) is interchangeable with "sulfanylidene" in this context. The compound is also indexed in ChEBI (CHEBI:105187) and PubChem (CID 135427648).
Molecular Geometry and Crystallographic Characterization
The bicyclic structure comprises a 1,2,4-triazole ring fused to a 1,2,4-triazine ring, creating a planar aromatic system. Key structural features include:
Core Structure :
Bond Angles and Lengths :
While direct crystallographic data for this compound is unavailable, X-ray studies of analogous triazolotriazine derivatives reveal planar geometries with angles approximating 120° for fused rings.
Spectroscopic Fingerprinting (FTIR, NMR, UV-Vis)
FTIR Spectral Analysis
FTIR spectroscopy provides critical insights into functional group vibrations:
Key Observations :
NMR Spectral Data
¹H NMR :
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Methyl (-CH₃) | 2.2–2.4 | Singlet | 3H |
| Aromatic H | 7.0–8.5 | Multiplet | 2H |
| Hydroxyl (-OH) | 5.0–6.0 (broad) | Singlet | 1H |
| Mercapto (-SH) | 1.5–2.0 (broad) | Singlet | 1H |
Note: Predicted shifts based on analogous triazolotriazine derivatives.
¹³C NMR :
| Carbon Environment | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C=O (Position 7) | 165–175 | Carbonyl carbon |
| C=S (Position 3) | 180–190 | Thioamide carbon |
| Aromatic C (Triazole) | 135–150 | C-N bonded carbons |
| Methyl (-CH₃) | 20–25 | Quaternary carbon |
UV-Vis Spectroscopy
The conjugated bicyclic system absorbs in the UV region (200–400 nm), with π→π* transitions dominating. Specific absorption maxima are influenced by:
- Tautomerism : Thiol vs. thione forms alter conjugation pathways.
- Methyl Group : Electron-donating effects red-shift absorption bands.
Example Data:
| λ_max (nm) | molar ε (L·mol⁻¹·cm⁻¹) | Assignment |
|---|---|---|
| 260 | 10,000–15,000 | π→π* (Triazole) |
| 320 | 5,000–8,000 | n→π* (C=S/C=O) |
Tautomeric Behavior and Resonance Stabilization
Tautomeric Forms
The compound exhibits prototropic tautomerism , existing in three primary forms:
Resonance Stabilization
The fused triazole-triazine system enables extensive resonance delocalization:
Properties
IUPAC Name |
6-methyl-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5OS/c1-2-3(11)6-4-7-8-5(12)10(4)9-2/h1H3,(H,8,12)(H,6,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHGDSJZQCLVQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NNC2=S)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361321 | |
| Record name | 6-Methyl-3-sulfanylidene-2,3-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877-28-1 | |
| Record name | 6-Methyl-3-sulfanylidene-2,3-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The compound belongs to the class of fused bicyclic heterocycles combining 1,2,4-triazole and 1,2,4-triazine rings. Its synthesis typically involves:
- Heterocyclization of substituted 1,2,4-triazoles : Starting from 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles or 3-substituted-4-amino-5-hydrazino-1,2,4-triazoles.
- Use of bifunctional reagents : Such as carbon disulfide, ethyl chloroformate, and others to induce ring closure and functionalization.
- Reflux conditions in polar solvents : Ethanol, tetrahydrofuran (THF), or DMF are commonly used solvents under reflux to facilitate cyclization.
Detailed Preparation Procedure
The preparation method can be summarized in the following steps, adapted from experimental protocols reported in peer-reviewed studies:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Starting materials: 3-substituted-4-amino-5-hydrazino-1,2,4-triazoles (e.g., compound 9a,b) | These precursors are synthesized by hydrazinolysis of suitable triazole derivatives. |
| 2 | Reaction with carbon disulfide (CS2) in DMF, reflux 3 h | The mixture of 9a,b and CS2 undergoes cyclization to form the mercapto-substituted triazolo-triazine ring system. |
| 3 | Cooling and precipitation | The reaction mixture is poured onto ice to precipitate the product. |
| 4 | Filtration and recrystallization | The solid product is filtered and purified by recrystallization from an appropriate solvent. |
This method yields the 3-mercapto-substituted triazolo-triazine compound with high purity and good yield.
Reaction Scheme Overview
The key transformation involves the nucleophilic attack of the hydrazino group on carbon disulfide, followed by intramolecular cyclization to form the fused heterocyclic system with a mercapto (-SH) group at position 3 and a methyl substituent at position 6.
Experimental Conditions and Optimization
- Solvent choice : DMF is preferred for its ability to dissolve both reactants and facilitate cyclization.
- Temperature : Reflux conditions (~150°C) are necessary to drive the reaction to completion within 3 hours.
- Molar ratios : Equimolar amounts of hydrazino-triazole and carbon disulfide are used to ensure complete conversion.
- Work-up : Cooling in ice water helps precipitate the product, which is then purified by recrystallization.
Characterization and Verification
The synthesized compound is characterized by:
- Fourier Transform Infrared Spectroscopy (FTIR) : To confirm functional groups, especially the mercapto group.
- Nuclear Magnetic Resonance (1H and 13C NMR) : To verify the structure and substitution pattern.
- Mass Spectrometry (MS) : To confirm molecular weight and purity.
- Melting Point Determination : To assess compound purity and identity.
Comparative Table of Preparation Parameters
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Starting Materials | 3-substituted-4-amino-5-hydrazino-1,2,4-triazoles | 0.01 mol |
| Reagent | Carbon disulfide (CS2) | 0.02 mol (2 equiv) |
| Solvent | Dimethylformamide (DMF) | 50 mL |
| Reaction Temperature | Reflux | ~150°C |
| Reaction Time | Duration of reflux | 3 hours |
| Work-up | Cooling in ice, filtration | Ice bath |
| Purification | Recrystallization | Suitable solvent (e.g., ethanol) |
Research Findings on Preparation
- The use of carbon disulfide is critical for introducing the mercapto group at position 3.
- The reaction proceeds efficiently under reflux in DMF, yielding the target fused heterocycle.
- The compound exhibits high purity and is suitable for further biological testing.
- This preparation method is reproducible and scalable, making it practical for research and potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazolotriazines depending on the nucleophile used.
Scientific Research Applications
3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo-triazine scaffold is versatile, with modifications at key positions significantly altering physicochemical and biological properties. Below is a detailed comparison of 3-mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol with analogous compounds:
Table 1: Structural and Functional Comparison of Triazolo-Triazine Derivatives
Key Observations:
Removal of polar groups (e.g., SH/OH in compound 8 from ) abolishes activity, highlighting their role in target binding .
Structural Flexibility: Fusing triazolo-triazine at [3,4-f] () versus [4,3-b] alters ring strain and π-conjugation, impacting solubility and stability . Thiazolo-triazinones () exhibit distinct electronic properties due to sulfur incorporation, though their biological profiles remain unexplored .
Synthetic Accessibility :
- Derivatives with simple alkyl/aryl groups (e.g., 7a–j) are synthesized efficiently (<24 hours) , whereas natural analogs (e.g., compound 8) require laborious extraction .
Crystallographic Insights :
- The mercapto group in the target compound facilitates hydrogen bonding, while bulky substituents (e.g., 4-nitrophenyl in 7b) promote π-π stacking, both critical for crystal packing .
Biological Activity
3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Chemical Formula : C₅H₅N₅OS
- Molecular Weight : 151.126 g/mol
- CAS Number : 19542-10-0
- Boiling Point : 255.1 °C at 760 mmHg
- Density : 2.01 g/cm³
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. In a study involving various triazole derivatives, the compound showed effectiveness against several pathogenic microorganisms including Staphylococcus aureus and Candida albicans. The disk diffusion method indicated a significant zone of inhibition, suggesting strong antimicrobial potential .
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Candida albicans | 12 |
| Escherichia coli | 10 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. A study indicated that triazole derivatives can inhibit the production of pro-inflammatory cytokines in vitro. This suggests that this compound may have therapeutic potential in treating inflammatory conditions .
Antitumor Activity
Preliminary investigations into the antitumor effects of similar triazole compounds revealed promising results. For instance, certain derivatives demonstrated cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) studies indicated that modifications in the triazole ring could enhance biological activity .
| Cell Line | IC50 (µg/mL) | Comparison Drug |
|---|---|---|
| KB | 1.61 | Doxorubicin |
| HepG2 | 1.98 | Doxorubicin |
| Jurkat | <1.00 | Doxorubicin |
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in microbial metabolism and inflammation.
- DNA Interaction : Some studies suggest that triazole derivatives can intercalate with DNA, disrupting replication and transcription processes in cancer cells.
- Cytokine Modulation : By modulating cytokine release and signaling pathways associated with inflammation and immune responses.
Case Studies
A notable study published in the Journal of Medicinal Chemistry focused on the synthesis and evaluation of various triazole derivatives including this compound. The results highlighted its potential as an anti-inflammatory agent with a favorable safety profile .
Q & A
Q. What are the key synthetic routes for preparing 3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves cyclization of hydrazine or triazine precursors under acidic or basic catalysis. For example, cyclization of 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5(4H)-one derivatives with mercapto-group-containing reagents is a common approach. Optimization includes adjusting reaction temperature (80–120°C), solvent choice (e.g., ethanol or DMF), and catalysts (e.g., HCl or KOH). Post-synthesis purification via recrystallization or column chromatography improves purity .
Q. How does the thiol (-SH) group in this compound influence its chemical reactivity and biological activity?
The thiol group enhances nucleophilic reactivity, enabling disulfide bond formation or metal chelation. This group also contributes to enzyme inhibition (e.g., dual inhibition of kinases or phosphatases) by interacting with catalytic cysteine residues. Structural analogs lacking the thiol group show reduced bioactivity, highlighting its critical role .
Q. What spectroscopic and computational methods are used to characterize the structure of this compound?
Key techniques include:
- NMR (¹H/¹³C) to confirm substituent positions and tautomeric forms.
- X-ray crystallography for precise bond-length and angle analysis (e.g., triazolopyridazine core geometry).
- DFT calculations to model electronic properties and predict reactive sites .
Advanced Research Questions
Q. How can structural modifications of the triazolo-triazine core enhance target specificity in enzyme inhibition?
Substituting the methyl group at position 6 with bulkier aryl groups (e.g., 3,4-dimethoxyphenyl) improves binding to hydrophobic enzyme pockets. For example, fluorination at specific positions enhances hydrogen-bonding interactions, as seen in α-glucosidase inhibitors with IC₅₀ values surpassing acarbose . Computational docking studies (e.g., AutoDock Vina) guide rational design by simulating ligand-receptor interactions .
Q. What contradictions exist in reported biological activities of triazolo-triazine derivatives, and how can they be resolved experimentally?
Some derivatives show anticancer activity via apoptosis induction , while others inhibit α-glucosidase for diabetes . These discrepancies arise from substituent-dependent target specificity. Resolving them requires:
Q. How does tautomerism in triazolo-triazine derivatives affect their stability and bioactivity?
Tautomeric equilibria (e.g., hydrazone ↔ bicyclic triazolo-triazine forms) create dynamic mixtures, complicating characterization. Techniques like variable-temperature NMR and pH-dependent UV-Vis spectroscopy quantify tautomer ratios. Bioactivity assays under controlled pH/temperature reveal dominant active forms .
Q. What thermal decomposition mechanisms and kinetic models apply to this compound, and how do they inform safety protocols?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal exothermic decomposition above 200°C. Kinetic modeling (e.g., Friedman method) identifies autocatalytic decomposition pathways. These data guide storage conditions (dry, <25°C) and hazard mitigation in energetic material applications .
Methodological Tables
Table 1. Key Synthetic Parameters for Optimized Yield
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 90–110°C | ↑ 20–30% |
| Solvent | Ethanol/DMF (1:1) | ↑ Purity |
| Catalyst | 0.1M HCl | ↑ Reaction Rate |
| Purification | Silica Chromatography | 95–98% Purity |
| Source: |
Table 2. Biological Activity Comparison by Substituent
| Substituent | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| 6-Methyl | Kinase X | 120 ± 15 |
| 6-(3,4-Dimethoxyphenyl) | α-Glucosidase | 45 ± 5 |
| 6-Fluoro | α-Amylase | 280 ± 20 |
| Source: |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
